molecular formula C10H12N5O7P B1227043 8-Hydroxy-cyclic AMP CAS No. 31356-95-3

8-Hydroxy-cyclic AMP

Cat. No. B1227043
CAS RN: 31356-95-3
M. Wt: 345.21 g/mol
InChI Key: WCMOKPQGYXJAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclic AMP derivatives, such as 8-Hydroxy-cyclic AMP, often involves complex biochemical processes. For example, the synthesis of amphiphilic block copolymers via ring-opening polymerization (ROP) indicates the potential for creating cyclic compounds with specific functional groups, suggesting methods that could be applicable to 8-Hydroxy-cyclic AMP synthesis (Isono et al., 2014).

Molecular Structure Analysis

The molecular structure of cyclic AMP derivatives plays a crucial role in their biological function. For instance, the study of cyclic hydroxamates and their metal complexes provides insights into the structural requirements for biological activity, which could be relevant for understanding the structure-activity relationship of 8-Hydroxy-cyclic AMP (Alagha et al., 2011).

Chemical Reactions and Properties

Cyclic AMP derivatives participate in various chemical reactions, reflecting their diverse chemical properties. The phosphorylation of hydroxyproline in synthetic peptides by cyclic AMP-dependent protein kinase highlights the reactivity of cyclic AMP derivatives in protein modification processes (Feramisco et al., 1979).

Physical Properties Analysis

The physical properties of cyclic AMP derivatives, such as solubility and stability, are essential for their biological function and application. The synthesis and application of caged 8-bromoadenosine cyclic 3',5'-monophosphate, for example, demonstrate the importance of understanding these properties for the design of biologically active molecules (Hagen et al., 1999).

Chemical Properties Analysis

The chemical properties of 8-Hydroxy-cyclic AMP, such as reactivity and interaction with biological macromolecules, are crucial for its role as a second messenger. Studies on the effects of cyclic AMP derivatives on cellular processes provide valuable insights into these properties. For instance, the role of cyclic di-AMP in signaling and its binding mechanisms highlight the complex interactions between cyclic nucleotides and their targets in the cell (He et al., 2020).

Scientific Research Applications

Impact on Neuronal Responses

8-Hydroxy-cyclic AMP has been studied for its potential effects on neuronal responses. Research by Černe, Jiang, and Randić (1992) in rat spinal dorsal horn neurons in vitro revealed that a membrane-permeable analogue of cyclic AMP, 8-Br cyclic AMP, caused depolarization and increased synaptic activity. This suggests a role in enhancing sensitivity to excitatory amino acids and modulating primary afferent neurotransmission, including nociception (Černe, Jiang, & Randić, 1992).

Electrochemical Detection

8-Hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, has been detected electrochemically at modified electrodes, indicating applications in biomarker detection. Li et al. (2007) showed that poly(3-methylthiophene) enhanced the electrochemical response of 8-OH-dG, indicating potential for amperometric detection in systems like flow injection analysis and high-performance liquid chromatography (Li, Jia, Wang, & Liu, 2007).

Chromatography Applications

The role of cyclic AMP in biospecific affinity chromatography has been explored. Jergil, Guilford, and Mosbach (1974) synthesized adenine nucleotides with structural modifications for use in affinity chromatography of protamine kinase from trout testis. Their findings suggest diverse applications in the purification and analysis of enzymes (Jergil, Guilford, & Mosbach, 1974).

Metabolic Regulation in the Liver

Somlyo, Somlyo, and Friedmann (1971) explored the effects of cyclic AMP on membrane potential and ion fluxes in the liver. Their study provides insights into the role of cyclic nucleotides in metabolic regulation, which could have implications for understanding liver function and disease mechanisms (Somlyo, Somlyo, & Friedmann, 1971).

Beta-Receptor Actions in the Brain

Madison and Nicoll (1986) investigated the role of cyclic AMP in rat hippocampal CA1 pyramidal neurons. They found that a membrane-permeant analogue of cyclic AMP affected various neuronal properties, suggesting a role in mediating beta-receptor actions of neurotransmitters (Madison & Nicoll, 1986).

Transcriptional Regulation

Lewis, Harrington, and Chikaraishi (1987) demonstrated that cyclic AMP influences the transcriptional activity of the tyrosine hydroxylase gene, highlighting its role in gene expression regulation in certain cell types (Lewis, Harrington, & Chikaraishi, 1987).

properties

IUPAC Name

6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMOKPQGYXJAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404939
Record name 8-Hydroxy-cyclic AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-7H-purin-8-one

CAS RN

31356-95-3
Record name 8-Hydroxy-cyclic AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-cyclic AMP
Reactant of Route 2
8-Hydroxy-cyclic AMP
Reactant of Route 3
Reactant of Route 3
8-Hydroxy-cyclic AMP
Reactant of Route 4
8-Hydroxy-cyclic AMP
Reactant of Route 5
Reactant of Route 5
8-Hydroxy-cyclic AMP
Reactant of Route 6
8-Hydroxy-cyclic AMP

Citations

For This Compound
5
Citations
RA Kosher, MP Savage… - Journal of Experimental …, 1979 - Wiley Online Library
… Dibutyryl- and 8-hydroxy-cyclic AMP elicit a dose-dependent increase in the rate and amount of cartilage matrix formation and a corresponding dose-dependent increase in sulfated …
Number of citations: 61 onlinelibrary.wiley.com
S Azhar, KMJ Menon - Biochemical Journal, 1979 - portlandpress.com
… Other 8-substituted derivatives such as 8-hydroxy cyclic AMP and 8isopropylthio cyclic AMP, which were less susceptible to phosphodiesterase action, also effectively stimulated …
Number of citations: 15 portlandpress.com
HB Maruyama, H Azuma - Journal of Cyclic Nucleotide Research, 1976 - europepmc.org
… coli S-26 was found stimulated by cyclic adenosine 3':5'-monophosphate (cyclic AMP) and 8-hydroxy cyclic AMP as well as histamine, catecholamines and inhibited by cyclic guanosine …
Number of citations: 4 europepmc.org
RA Kosher, MP Savage - Development, 1980 - journals.biologists.com
… The effect is not limited to the dibutyryl derivative of cyclic AMP, since 8-hydroxy-cyclic AMP (8-OH-cAMP) also elicits a striking inhibition of morphogenesis. However, the inhibitory effect …
Number of citations: 76 journals.biologists.com
D Kravis - 1983 - search.proquest.com
… Stage 25 chick wing tip slices cultured on -22-nutrient agar produced more cartilage when treated with di - butyryl cyclic AMP or 8-hydroxy cyclic AMP (Kosher et a U, 1979b). And …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.